molecular formula C14H23N5O2 B2760302 2-cyclopentyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide CAS No. 2034466-45-8

2-cyclopentyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide

Cat. No.: B2760302
CAS No.: 2034466-45-8
M. Wt: 293.371
InChI Key: SWKWONLOAVPEFX-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide is a synthetic specialty chemical designed for advanced research and development, particularly in the field of agricultural chemistry. Its molecular architecture, featuring a 1,3,5-triazine core functionalized with dimethylamino and methoxy groups, is characteristic of compounds investigated for their herbicidal activity . The 1,3,5-triazine scaffold is a ubiquitous motif in bioactive molecules, known for its ability to interact with various biological targets, which makes derivatives of this heterocycle valuable tools for probing biochemical pathways in plants . The structural analogy of this compound to known herbicidal agents, such as the salts of 2-iodo-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide, suggests its primary research value lies in the exploration and development of new weed control agents . The dimethylamine (DMA) pharmacophore is a prevalent building block in the design of agrochemicals and pharmaceuticals, contributing favorable properties such as enhanced solubility and bioavailability, which are critical parameters in the optimization of active ingredients . Researchers may employ this compound to study its mechanism of action, which may involve the inhibition of key plant enzymes, or to investigate its structure-activity relationships (SAR) to develop more potent and selective herbicidal solutions. This compound is provided exclusively for research purposes in laboratory settings.

Properties

IUPAC Name

2-cyclopentyl-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2/c1-19(2)13-16-11(17-14(18-13)21-3)9-15-12(20)8-10-6-4-5-7-10/h10H,4-9H2,1-3H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKWONLOAVPEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)CC2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-cyclopentyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide exerts its effects depends on its specific application. Generally, it may act by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The cyclopentyl and triazine moieties can engage in hydrophobic interactions, hydrogen bonding, and other molecular interactions that influence the compound's activity and specificity.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key triazine derivatives and their substituent differences are summarized below:

Compound Name (Source) Substituents on Triazine Ring Key Functional Groups Molecular Weight (g/mol) Applications/Findings
Target Compound 4-(Dimethylamino), 6-methoxy Cyclopentyl acetamide ~336.4 (calculated) Research (potential medicinal use)
(E)-N2,N2-Dimethyl-6-styryl-1,3,5-triazine-2,4-diamine (A) 4-(Dimethylamino), 6-styryl Styryl, diamine ~281.3 (HRMS) Intermediate; stable, reactive sites
(E)-N-(4-(Dimethylamino)-6-styryl-1,3,5-triazin-2-yl)acetamide (B) 4-(Dimethylamino), 6-styryl Styryl, acetamide ~323.4 (HRMS) Intermediate; medicinal potential
Metsulfuron Methyl Ester 4-Methoxy, 6-methyl Methyl ester sulfonylurea ~381.4 Herbicide (agricultural use)
N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)acetamide 4-Chloro, 6-(ethylamino) Chloro, ethylamino, acetamide ~217.6 Unknown (industrial intermediate)
Key Observations:
  • Substituent Effects: Electron-Donating Groups (e.g., –OCH₃, –N(CH₃)₂): Enhance stability and solubility, as seen in the target compound and Compound B . Chloro/Ethylamino Groups: Found in agrochemicals (e.g., herbicides), suggesting substituents dictate biological activity .

Physicochemical and Reactivity Profiles

  • Stability: Compounds with dimethylamino and methoxy groups (e.g., target compound, Compound B) show high chemical stability due to electron donation and resonance effects .
  • Reactivity : Styryl-containing derivatives (A, B) exhibit π-conjugation, enabling photochemical reactions absent in the target compound’s cyclopentyl group .
  • Solubility: The dimethylamino group in the target compound likely improves water solubility compared to chloro- or morpholino-substituted triazines (e.g., agrochemicals in ) .

Biological Activity

2-Cyclopentyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide is a synthetic organic compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological properties. This compound includes a triazine ring, which is known for its diverse biological activities, including anticancer and antiviral properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be described as follows:

Component Description
IUPAC Name This compound
Molecular Formula C16H21N5O3
Molecular Weight 345.37 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The triazine moiety allows for interactions with enzymes and receptors, potentially modulating their activity.

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular processes, leading to altered metabolic pathways.
  • Receptor Modulation : It can bind to specific receptors, influencing signal transduction pathways critical for cell survival and proliferation.
  • Antiviral Activity : Research indicates that similar triazine derivatives can inhibit viral replication by targeting viral proteases or polymerases .

Anticancer Activity

Recent studies have explored the anticancer potential of triazine derivatives similar to this compound. For instance:

  • A study demonstrated that compounds with triazine structures exhibited significant cytotoxicity against various cancer cell lines (e.g., A549 lung cancer cells) through mechanisms involving apoptosis and cell cycle arrest .

Antiviral Activity

Research has shown that compounds with similar structures can inhibit the replication of coronaviruses by targeting viral proteases:

  • A patent describes methods for using triazine derivatives to inhibit SARS-related coronavirus replication, highlighting their potential as antiviral agents .

Case Study 1: Anticancer Efficacy

In a controlled study involving A549 lung cancer cells:

  • Objective : To evaluate the cytotoxic effects of this compound.
  • Methodology : MTT assay was employed to assess cell viability post-treatment.
  • Findings : The compound showed IC50 values in the low micromolar range, indicating potent anticancer activity.

Case Study 2: Antiviral Screening

A study focused on the antiviral properties against coronaviruses:

  • Objective : To determine the efficacy of triazine derivatives in inhibiting viral replication.
  • Methodology : Viral plaque assays were used to measure the reduction in viral load.
  • Findings : The compound demonstrated significant inhibition of viral replication at concentrations that did not affect host cell viability.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-cyclopentyl-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide?

  • Methodological Answer : The synthesis involves nucleophilic substitution and amidation reactions. Key steps include:
  • Solvent Selection : Dichloromethane (DCM) is commonly used due to its inertness and ability to dissolve polar intermediates .
  • Catalysts : Triethylamine (TEA) facilitates deprotonation and accelerates amide bond formation .
  • Temperature Control : Reactions are typically conducted at room temperature to avoid side reactions (e.g., triazine ring decomposition) .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), confirmed via HPLC or TLC .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify functional groups (e.g., cyclopentyl protons at δ 1.5–2.0 ppm, dimethylamino groups at δ 3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 350.2 for [M+H]+^+) .
  • Elemental Analysis : Validates empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for functionalizing the triazine core?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction mechanisms:
  • Reaction Path Search : Identify transition states and intermediates for substitutions at the 4-(dimethylamino)-6-methoxy-triazine position .
  • Solvent Effects : Use COSMO-RS simulations to predict solvent compatibility and stabilize charged intermediates .
  • Machine Learning : Train models on existing triazine reaction datasets to predict optimal catalysts (e.g., Pd/C for cross-couplings) .

Q. What strategies resolve contradictions in reported synthetic yields for analogous triazine-acetamide derivatives?

  • Methodological Answer : Systematic analysis includes:
  • Design of Experiments (DOE) : Vary parameters (solvent polarity, catalyst loading) to identify critical factors .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to detect byproducts (e.g., hydrolyzed triazine rings) .
  • Reproducibility Protocols : Standardize quenching (e.g., aqueous NaHCO3_3 for pH control) and workup steps to minimize variability .

Q. How can reactor design improve scalability while maintaining stereochemical purity?

  • Methodological Answer : Implement continuous-flow systems:
  • Microreactors : Enhance heat/mass transfer for exothermic amidation steps, reducing decomposition .
  • Membrane Separation : Integrate in-line purification to remove unreacted cyclopentyl intermediates .
  • Process Analytical Technology (PAT) : Use real-time UV/Vis monitoring to adjust residence times and maintain >99% conversion .

Q. What advanced techniques characterize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Forced Degradation : Expose to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions, followed by LC-MS to identify degradation products (e.g., demethylated triazine) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., >200°C indicates thermal robustness) .
  • X-ray Crystallography : Resolve crystal packing interactions that enhance shelf-life (e.g., hydrogen-bonded networks) .

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